2-(Difluoromethyl)pyridine-6-carbonyl chloride

Description

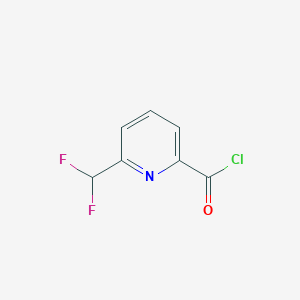

2-(Difluoromethyl)pyridine-6-carbonyl chloride is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) substituent at the 2-position and a reactive carbonyl chloride (-COCl) group at the 6-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the unique electronic and steric effects imparted by the difluoromethyl group. Fluorine substitution enhances metabolic stability, lipophilicity, and bioavailability, making such derivatives valuable in drug design . The carbonyl chloride group serves as a versatile electrophile, enabling reactions with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other functionalized intermediates .

The difluoromethyl group’s electron-withdrawing nature likely increases the electrophilicity of the carbonyl chloride, enhancing reactivity in acylations compared to non-fluorinated analogs.

Properties

Molecular Formula |

C7H4ClF2NO |

|---|---|

Molecular Weight |

191.56 g/mol |

IUPAC Name |

6-(difluoromethyl)pyridine-2-carbonyl chloride |

InChI |

InChI=1S/C7H4ClF2NO/c8-6(12)4-2-1-3-5(11-4)7(9)10/h1-3,7H |

InChI Key |

UWOPPUCACWLCPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyridine-6-carbonyl chloride typically involves the reaction of 2-(Difluoromethyl)pyridine with phosgene or thionyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-6-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form 2-(Difluoromethyl)pyridine-6-methanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like triethylamine, are used.

Hydrolysis: Water or aqueous base solutions are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

2-(Difluoromethyl)pyridine-6-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-6-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its unique properties.

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the growing use of difluoromethyl groups as bioisosteres for -OH or -CH₃, reducing toxicity while maintaining potency . For instance:

- Metabolic Stability: Difluoromethyl analogs show 2–3× longer half-lives in vivo compared to non-fluorinated counterparts due to resistance to cytochrome P450 oxidation .

- Synthetic Versatility : The carbonyl chloride group in this compound enables rapid diversification, as seen in the synthesis of antifungal agents from similar scaffolds .

Biological Activity

2-(Difluoromethyl)pyridine-6-carbonyl chloride is a compound that belongs to the pyridine family, known for its diverse biological activities. Pyridine derivatives have been extensively studied due to their potential as antimicrobial, antiviral, and anticancer agents. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethyl group onto a pyridine ring followed by acylation. Various synthetic routes have been explored to enhance yield and purity. For instance, difluoromethylation can be achieved through electrophilic fluorination methods or using difluoromethylating agents in the presence of suitable catalysts.

Antimicrobial Properties

Pyridine derivatives, including this compound, have demonstrated significant antimicrobial activity. A study highlighted that various pyridine compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 50-100 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 75 |

| E. coli | 50 | |

| Klebsiella pneumoniae | 100 |

Antiviral Activity

Recent literature has indicated that pyridine derivatives possess antiviral properties, particularly against RNA viruses. The presence of functional groups such as carbonyl and difluoromethyl enhances their interaction with viral proteins, potentially inhibiting viral replication .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that certain pyridine derivatives can induce cell death in cancer cell lines through mechanisms such as apoptosis and necrosis. For example, compounds with similar structures have shown cytotoxic effects at low micromolar concentrations against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 75 µM. This finding underscores its potential in treating resistant bacterial infections .

- Cytotoxicity in Cancer Cells : In vitro studies showed that this compound reduced cell viability in MCF-7 cells by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Antiviral Mechanism : Research on pyridine derivatives suggests that they may inhibit viral entry by disrupting the viral envelope proteins' functionality. This mechanism was observed in studies involving influenza virus models, where similar compounds significantly reduced viral titers .

Q & A

Q. What is the rationale for incorporating a difluoromethyl group into the pyridine-6-carbonyl chloride structure?

The difluoromethyl group enhances metabolic stability and bioavailability by reducing electron density at adjacent positions through its strong inductive (-I) effect. This modification can also influence molecular conformation via stereoelectronic effects, potentially improving target binding affinity. Fluorine's small size and high electronegativity allow subtle tuning of lipophilicity and solubility, critical for optimizing pharmacokinetics in lead compounds .

Q. What are the common synthetic routes for 2-(difluoromethyl)pyridine-6-carbonyl chloride, and how can reaction conditions be optimized?

Synthesis typically involves:

- Chlorination : Reacting 2-(difluoromethyl)pyridine-6-carboxylic acid with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) under reflux.

- Optimization : Monitoring reaction temperature (60–80°C) and using catalytic dimethylformamide (DMF) to accelerate acyl chloride formation. Purity is improved via distillation or recrystallization from non-polar solvents .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in moisture-resistant containers.

- Handling : Use anhydrous conditions and gloveboxes to prevent hydrolysis. Quench excess reagent with dry alcohols or amines post-reaction. Waste must be neutralized with alkaline solutions before disposal .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR : ¹⁹F NMR (δ –120 to –140 ppm for CF₂H) and ¹H/¹³C NMR for structural confirmation.

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ or [M–Cl]⁺ ions).

- XRD : Single-crystal X-ray diffraction for conformational analysis, though limited by crystallinity challenges .

Advanced Research Questions

Q. How does the difluoromethyl group influence molecular conformation and protein-ligand interactions in target binding?

The CF₂H group can engage in weak hydrogen bonding (C–F⋯H–N) or dipole-dipole interactions with protein residues. Computational docking (e.g., AutoDock Vina) combined with Cambridge Structural Database (CSD) analyses reveals preferred torsion angles (e.g., 30–50° for pyridine-CF₂H), which stabilize bioactive conformations. Experimental validation via mutagenesis (e.g., Ala-scanning) identifies critical binding residues .

Q. What strategies are effective for designing analogs of this compound with improved target selectivity?

- Bioisosteric replacement : Substitute the pyridine ring with azaindole or quinoline to alter π-π stacking.

- Substituent tuning : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance electrophilicity of the carbonyl chloride.

- SAR studies : Systematic variation of the difluoromethyl position and measurement of IC₅₀ values against related enzymes (e.g., kinases, proteases) .

Q. How can computational methods predict the reactivity of this acyl chloride in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Solvent effects (PCM model) and Frontier Molecular Orbital (FMO) analysis predict regioselectivity in reactions with amines or alcohols. For example, LUMO localization on the carbonyl carbon indicates preferential attack at this site .

Q. How should researchers address contradictory data in synthesis yields or byproduct formation?

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dimerization products from excess base).

- DoE (Design of Experiments) : Vary temperature, stoichiometry, and solvent polarity (e.g., toluene vs. DCM) to map optimal conditions.

- Mechanistic studies : Isotopic labeling (¹⁸O) traces hydrolysis pathways under humid conditions .

Q. What reaction mechanisms govern the reactivity of this compound with nucleophiles?

- Amine acylation : Proceeds via a two-step mechanism (tetrahedral intermediate formation followed by Cl⁻ elimination). Steric hindrance from the difluoromethyl group slows reaction rates with bulky amines.

- Alcoholysis : Requires base (e.g., Et₃N) to deprotonate the alcohol, forming esters. Competitive hydrolysis is minimized using molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.